N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
Description
Properties
CAS No. |
879480-51-0 |
|---|---|
Molecular Formula |
C15H21FN3O2P |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide |
InChI |
InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21) |
InChI Key |
KTSXBMRZJIMRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphorylation Reaction
One common approach involves the phosphorylation of 4-fluorobenzamide using a di(pyrrolidin-1-yl)phosphoryl chloride reagent. The general reaction scheme can be summarized as follows:
-
- 4-Fluorobenzamide
- Di(pyrrolidin-1-yl)phosphoryl chloride
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
- Dissolve 4-fluorobenzamide in dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid generated during the reaction.
- Slowly add di(pyrrolidin-1-yl)phosphoryl chloride while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product using standard organic extraction techniques.
-
- The crude product can be purified by column chromatography, typically yielding around 70-85% of the desired compound depending on the reaction conditions.
Alternative Synthesis via Microwave-Assisted Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The following method outlines this approach:
-
- 4-Fluorobenzamide
- Di(pyrrolidin-1-yl)phosphoryl chloride
- Base (e.g., potassium carbonate)
- Solvent (e.g., DMSO)
-
- Combine 4-fluorobenzamide and di(pyrrolidin-1-yl)phosphoryl chloride in DMSO in a microwave vial.
- Add potassium carbonate as a base.
- Subject the mixture to microwave irradiation for a specified time (e.g., 5 minutes at 120°C).
- After cooling, perform extraction and purification as described above.
-
- This method often results in higher yields (up to 90%) due to the rapid heating and enhanced reaction kinetics provided by microwave energy.
Characterization of this compound
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine molecular structure and confirm functional groups |
| Mass Spectrometry (MS) | Confirm molecular weight and identify fragmentation patterns |
| Infrared Spectroscopy (IR) | Identify functional groups based on characteristic absorption bands |
| High Performance Liquid Chromatography (HPLC) | Assess purity and separate components |
Chemical Reactions Analysis
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has shown promise as a potential anticancer agent. It is believed to function as a protein kinase inhibitor, targeting pathways involved in cancer cell proliferation and survival. Protein kinases are critical in various signaling pathways that regulate cell growth and division, and their dysregulation is often implicated in cancer. The compound's ability to inhibit these kinases may offer therapeutic benefits against several types of cancer, including breast, lung, and colon cancers .
1.2 Neurological Disorders
Research indicates that compounds similar to this compound may also have applications in treating neurological disorders. By modulating neurotransmitter systems or inhibiting certain enzymes involved in neurodegenerative processes, these compounds could potentially alleviate symptoms associated with diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Properties
2.1 Mechanism of Action
The mechanism through which this compound exerts its effects is primarily through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells. The compound's structure allows it to interact effectively with the ATP-binding sites of these kinases, thereby blocking their activity .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrrolidine moiety or the fluorobenzamide group can significantly impact its potency and selectivity against different kinases. Researchers are actively exploring these modifications to enhance the compound's therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
3.1 Case Study: Cancer Treatment
In a recent study, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents. The study highlighted the compound's potential for further development into a viable cancer treatment option .
3.2 Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage associated with conditions like Alzheimer's disease. This underscores the versatility of this compound beyond oncology applications .
Comparative Data Table
The following table summarizes key studies related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-1-yl derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phosphoryl compounds:
Fluorobenzamides: These compounds are studied for their pharmacological properties and potential therapeutic uses
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.
Biological Activity
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, encompassing its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorobenzamide moiety and a phosphoryl group attached to two pyrrolidine rings. This unique structure is believed to confer specific biological properties that enhance its efficacy against various diseases.
The compound primarily acts as an inhibitor of certain protein kinases, which are critical in regulating various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of these kinases can lead to therapeutic effects in conditions characterized by dysregulated kinase activity, including cancer and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. The compound has been shown to induce apoptosis in these cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
In Vivo Studies
Animal models have further corroborated the anticancer effects observed in vitro. For instance, administration of this compound in mice bearing xenograft tumors resulted in significant tumor regression compared to controls. The compound also exhibited favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic use .
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer revealed that treatment with this compound led to a notable decrease in tumor markers and improved patient outcomes over a six-month period .
- Neurodegenerative Disorders : Preliminary studies suggest that this compound may also have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. It has been shown to inhibit tau phosphorylation, a hallmark of Alzheimer’s pathology .
Q & A
Q. What are the recommended crystallographic tools for determining the crystal structure of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide?
The SHELX suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . For graphical visualization, ORTEP-3 provides a user-friendly interface to generate thermal ellipsoid plots, aiding in the interpretation of molecular geometry and disorder . WinGX integrates these tools into a unified workflow, streamlining data processing and validation .
Q. How can synthetic protocols for this compound be optimized to improve yield and purity?
Key steps include:
- Phosphorylation : Use Pd/Brønsted acid catalysis to enhance regioselectivity during pyrrolidine-phosphoryl bond formation, as demonstrated in analogous fluorobenzamide syntheses .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to isolate the compound .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using and NMR spectroscopy .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties and reaction mechanisms of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, using B3LYP/6-311+G(d,p) basis sets .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F, P=O···H) in crystal packing to explain stability and solubility trends .
- Molecular Dynamics (MD) : Simulate ligand-protein binding dynamics if the compound is studied for biological targets (e.g., kinases or phosphatases) .
Q. How can contradictory data in pharmacological studies of fluorobenzamide derivatives be resolved?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) to confirm dose-dependent neuritogenesis effects observed in ocular tissue models .
- Metabolite Screening : Use LC-MS to rule out off-target interactions from metabolic byproducts (e.g., acetylpiperidine intermediates) .
- Structural Analog Comparison : Test analogs like N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide to isolate the contribution of the phosphoryl-pyrrolidine moiety to bioactivity .
Q. What experimental strategies are effective for studying the compound’s role in promoting corneal neuritogenesis?
- In Vitro Models : Use primary trigeminal ganglion neurons or corneal epithelial cells treated with nerve growth factor (NGF) to quantify neurite outgrowth via immunofluorescence (βIII-tubulin staining) .
- In Vivo Models : Apply the compound topically in murine dry-eye models and assess corneal sensitivity recovery using Cochet-Bonnet esthesiometry .
- Pathway Inhibition : Co-administer TrkA or MAPK inhibitors to identify signaling pathways involved .
Methodological Considerations for Data Reproducibility
Q. How should researchers address discrepancies in crystallographic data refinement?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
- Disordered Atoms : Apply PART/SUMP restraints and analyze residual density maps in WinGX to model alternative conformations .
- Validation Tools : Cross-check results with PLATON/CHECKCIF to ensure geometric parameters (e.g., bond lengths, angles) align with expected values .
Q. What are the best practices for synthesizing isotopically labeled analogs for mechanistic studies?
- Labeling : Incorporate via nucleophilic aromatic substitution using K/Kryptofix 222 under anhydrous conditions, as shown for similar fluorobenzamide radiotracers .
- Stable Isotopes : Introduce or during pyrrolidine ring synthesis via reductive amination with labeled ammonia .
Table: Key Analytical Techniques for N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
